molecular formula C10H12N2O3 B8597778 5,N,N-Trimethyl-2-nitrobenzamide

5,N,N-Trimethyl-2-nitrobenzamide

Cat. No. B8597778
M. Wt: 208.21 g/mol
InChI Key: MHQHQCBLXZDDAD-UHFFFAOYSA-N
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Patent
US05688795

Procedure details

A mixture of N,N,5-trimethyl-2-nitrobenzamide (11 g, 52.8 mmol) and 5% palladium on carbon (1 g) in 100 mL of ethanol was stirred under a hydrogen atmosphere for 18 hours. Additional 5% palladium on carbon (1 g) was added and the mixture was stirred for approximately 8 hours. The mixture was filtered and the filtrate was concentrated. The residue was purified on silica gel by flash chromatography eluting with 4% ethanol/methylene chloride to give 2-amino-N,N,5-trimethylbenzamide (8 g, 44.9 mmol), m.p. 98°-99° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3](=[O:14])[C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[N+:11]([O-])=O>[Pd].C(O)C>[NH2:11][C:5]1[CH:6]=[CH:7][C:8]([CH3:10])=[CH:9][C:4]=1[C:3]([N:2]([CH3:15])[CH3:1])=[O:14]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CN(C(C1=C(C=CC(=C1)C)[N+](=O)[O-])=O)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for approximately 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel by flash chromatography
WASH
Type
WASH
Details
eluting with 4% ethanol/methylene chloride

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C(=O)N(C)C)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 44.9 mmol
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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